5,6,7,8,8-Pentamethylnonan-4-ol
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Overview
Description
5,6,7,8,8-Pentamethylnonan-4-ol is an organic compound with the molecular formula C14H30O It is a branched alcohol with a unique structure that includes five methyl groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-nonanone, with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and purity, making the process efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8-Pentamethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 5,6,7,8,8-Pentamethylnonan-4-one or 5,6,7,8,8-Pentamethylnonanoic acid.
Reduction: 5,6,7,8,8-Pentamethylnonane.
Substitution: 5,6,7,8,8-Pentamethylnonan-4-chloride or 5,6,7,8,8-Pentamethylnonan-4-bromide.
Scientific Research Applications
5,6,7,8,8-Pentamethylnonan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 5,6,7,8,8-Pentamethylnonan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An aromatic alcohol with preservative properties.
5′-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone: A polymethoxyflavone with antioxidant properties.
Uniqueness
5,6,7,8,8-Pentamethylnonan-4-ol is unique due to its highly branched structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
97752-25-5 |
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Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
5,6,7,8,8-pentamethylnonan-4-ol |
InChI |
InChI=1S/C14H30O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h10-13,15H,8-9H2,1-7H3 |
InChI Key |
JTSNBGFCLZFXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(C)C(C)C(C)(C)C)O |
Origin of Product |
United States |
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